4-(dimethylsulfamoyl)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)benzamide
Description
The compound 4-(dimethylsulfamoyl)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)benzamide is a benzamide derivative featuring a dimethylsulfamoyl group at the para position of the benzene ring and a pyrano-pyrazole methyl substituent at the amide nitrogen.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-20(2)26(23,24)13-6-4-12(5-7-13)17(22)18-10-15-14-11-25-9-8-16(14)21(3)19-15/h4-7H,8-11H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNCRJBSVHZNAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)benzamide typically involves multicomponent reactions. These reactions are efficient and versatile, allowing for the construction of complex molecules in a single step. The synthesis often employs green chemistry principles, such as the use of microwave and ultrasound-assisted techniques, benign catalysts, and biodegradable solvents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale multicomponent reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the selection of eco-friendly solvents and catalysts aligns with the principles of sustainable chemistry .
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles/Electrophiles: Halides, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-(dimethylsulfamoyl)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)benzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of the human Chk1 kinase enzyme, which plays a role in cell cycle regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogues from the literature, focusing on structural features, physicochemical properties, and synthetic methodologies.
Structural and Functional Group Analysis
Table 1: Key Properties of the Target Compound and Analogues
Key Observations:
Core Scaffolds: The target compound and analogues share a benzamide backbone but differ in substituents. The pyrano-pyrazole in the target contrasts with pyridine (Compound 27 ), chromenone (Example 53 ), and dihydrodioxin (Compound 8(h) ) cores in others. Dimethylsulfamoyl vs. Sulfonamides: The dimethylsulfamoyl group in the target may improve solubility compared to the unsubstituted sulfonamide in Compound 27 .
Substituent Effects: Halogenated Groups: Fluorine and chlorine atoms (e.g., in Example 53 and Compound 27 ) enhance lipophilicity and metabolic stability. Bulky Groups: The butyl chain in Compound 27 and dihydrodioxin in Compound 8(h) may sterically hinder target binding compared to the compact pyrano-pyrazole in the target.
Melting Points :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
